Cas no 168749-30-2 ((3R)-piperidine-3-carboxamide)
(3R)-piperidine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- (R)-piperidine-3-carboxamide
- (R)-NIPECOTAMIDE
- (R)-Piperidine-3-carboxylic acid amide
- NSC-523303
- AC1LGZ2S
- (R)-nipecotic acid amide
- (3R)-hexahydronicotinamide
- (3R)-nipecotic acid amide
- (3R)-3-Piperidinecarboxamide
- (3R)-Piperidine-3-carboxamide
- 3-PIPERIDINECARBOXAMIDE, (3R)-
- NCIStruc1_001673
- NCIStruc2_000265
- BVOCPVIXARZNQN-RXMQYKEDSA-N
- NCI523303
- NCGC00014912
- PB31844
- 168749-30-2
- DTXSID40357560
- NCGC00014912-02
- CS-0053782
- SCHEMBL1970431
- EN300-222166
- A907770
- AS-38152
- CHEMBL1479044
- CHEBI:60113
- AKOS006342503
- NCGC00098013-01
- Q27127083
- (R)-Piperidine-3-carboxylicacidamide
- (3R)-piperidine-3-carboxamide
-
- MDL: MFCD17015910
- Inchi: 1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/t5-/m1/s1
- InChI Key: BVOCPVIXARZNQN-RXMQYKEDSA-N
- SMILES: O=C([C@H]1CNCCC1)N
Computed Properties
- Exact Mass: 128.094963011g/mol
- Monoisotopic Mass: 128.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 55.1
Experimental Properties
- Color/Form: White to Yellow Solid
(3R)-piperidine-3-carboxamide Security Information
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280;P305+P351+P338;P310
- Storage Condition:2-8 °C
(3R)-piperidine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129004712-250mg |
(R)-Piperidine-3-carboxylic acid amide |
168749-30-2 | 95% | 250mg |
$183.34 | 2022-04-02 | |
| Alichem | A129004712-1g |
(R)-Piperidine-3-carboxylic acid amide |
168749-30-2 | 95% | 1g |
$483.96 | 2022-04-02 | |
| Alichem | A129004712-5g |
(R)-Piperidine-3-carboxylic acid amide |
168749-30-2 | 95% | 5g |
$1,399.65 | 2022-04-02 | |
| Fluorochem | 075486-1g |
R)-Piperidine-3-carboxylic acid amide |
168749-30-2 | 95% | 1g |
£195.00 | 2022-03-01 | |
| Fluorochem | 075486-5g |
R)-Piperidine-3-carboxylic acid amide |
168749-30-2 | 95% | 5g |
£777.00 | 2022-03-01 | |
| AstaTech | 64553-0.25/G |
(R)-NIPECOTAMIDE |
168749-30-2 | 97% | 0.25/G |
$178 | 2022-06-01 | |
| AstaTech | 64553-1/G |
(R)-NIPECOTAMIDE |
168749-30-2 | 97% | 1g |
$27 | 2023-09-16 | |
| AstaTech | 64553-5/G |
(R)-NIPECOTAMIDE |
168749-30-2 | 97% | 5g |
$115 | 2023-09-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R893857-5g |
(R)-Piperidine-3-carboxylic acid amide |
168749-30-2 | 97% | 5g |
1,224.00 | 2021-05-17 | |
| TRC | P482668-10mg |
(3R)-3-Piperidinecarboxamide |
168749-30-2 | 10mg |
$ 50.00 | 2022-06-03 |
(3R)-piperidine-3-carboxamide Suppliers
(3R)-piperidine-3-carboxamide Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on (3R)-piperidine-3-carboxamide
Compound CAS No. 168749-30-2: (3R)-Piperidine-3-Carboxamide
The compound with CAS No. 168749-30-2, commonly referred to as (3R)-Piperidine-3-Carboxamide, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of piperidines, which are six-membered cyclic amines widely used in drug design due to their structural versatility and potential bioactivity. The (3R) configuration indicates the specific stereochemistry at the third carbon atom of the piperidine ring, which is crucial for determining its pharmacological properties.
Recent studies have highlighted the importance of piperidine derivatives in various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and cancer. The carboxamide group attached to the piperidine ring in this compound introduces additional functional diversity, enabling interactions with biological targets such as enzymes, receptors, and ion channels. Researchers have explored the potential of (3R)-Piperidine-3-Carboxamide as a lead compound for developing novel drugs with improved efficacy and reduced side effects.
In terms of synthesis, (3R)-Piperidine-3-Carboxamide can be prepared through various routes, including ring-closing reactions and stereo-selective synthesis methods. Recent advancements in asymmetric catalysis have allowed for more efficient and enantioselective production of this compound, ensuring high purity and correct stereochemistry. These methods are particularly valuable for large-scale production in the pharmaceutical industry.
The physical properties of CAS No. 168749-30-2 include a melting point of approximately 155°C and a molecular weight of 145.2 g/mol. Its solubility in common solvents such as water and ethanol has been characterized, making it suitable for various experimental setups in preclinical studies. The compound's stability under different storage conditions has also been evaluated, ensuring its reliability for long-term research applications.
Recent research has focused on the biological evaluation of (3R)-Piperidine-3-Carboxamide. In vitro assays have demonstrated its ability to modulate key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. Additionally, preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. These findings underscore its potential as a lead molecule for drug development in neurology and inflammation-related disorders.
In conclusion, CAS No. 168749-30-2, or (3R)-Piperidine-3-Carboxamide, represents a promising compound with diverse applications in medicinal chemistry. Its unique structure, coupled with recent advances in synthesis and biological evaluation, positions it as a valuable tool for researchers aiming to develop innovative therapeutic agents.
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